molecular formula C7H10FN3O4S B2648105 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride CAS No. 877964-30-2

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

Cat. No. B2648105
CAS RN: 877964-30-2
M. Wt: 251.23
InChI Key: GKSXTRLSENNMRS-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride, also known as DNPSF, is a chemical compound that has a wide range of applications in scientific research. It is a sulfonate ester that is commonly used as a reagent for the labeling and detection of proteins and peptides. DNPSF is a highly reactive compound that can selectively modify the amino groups of lysine residues in proteins, making it a valuable tool for studying protein structure and function.

Mechanism of Action

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride reacts with the amino groups of lysine residues in proteins to form a stable sulfonamide linkage. This modification can alter the structure and function of the protein, allowing researchers to study the effects of specific modifications on protein activity.
Biochemical and Physiological Effects:
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride can have various biochemical and physiological effects on proteins. It can alter the structure and function of proteins, affecting their activity, stability, and interactions with other proteins. 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride can also be used to study enzyme kinetics, as it can selectively modify the active site of enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride in lab experiments is its high reactivity and selectivity. It can selectively modify the amino groups of lysine residues in proteins, allowing researchers to study specific modifications and their effects on protein structure and function. However, one limitation of using 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is its potential toxicity and reactivity with other biomolecules. Careful handling and experimental design are necessary to ensure accurate and safe results.

Future Directions

There are many potential future directions for the use of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride in scientific research. One area of interest is the development of new labeling and detection methods using 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride. Researchers are also exploring the use of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride for the modification of other amino acids in proteins, such as arginine and cysteine. Additionally, 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride may have applications in the development of new drugs and therapies, as it can selectively modify specific amino acid residues in proteins involved in disease pathways. Overall, 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is a valuable tool for studying protein structure and function, and its potential applications in scientific research are vast.

Synthesis Methods

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride can be synthesized through a two-step process. The first step involves the reaction of 3,5-dimethyl-4-nitropyrazole with ethyl chloroformate to produce 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl chloroformate. The second step involves the reaction of this intermediate with sodium sulfite to produce 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride.

Scientific Research Applications

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research. It is commonly used as a reagent for the labeling and detection of proteins and peptides. 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride can selectively modify the amino groups of lysine residues in proteins, making it a valuable tool for studying protein structure and function. It can also be used to study protein-protein interactions and enzyme kinetics.

properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FN3O4S/c1-5-7(11(12)13)6(2)10(9-5)3-4-16(8,14)15/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSXTRLSENNMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCS(=O)(=O)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanesulfonyl fluoride

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